molecular formula C23H23N3O4 B6525531 5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 946376-65-4

5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6525531
CAS No.: 946376-65-4
M. Wt: 405.4 g/mol
InChI Key: UBKVKKYYFMPIBA-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16885622 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This compound interacts with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing ATP from binding and thus inhibiting the kinase activity .

Cellular Effects

The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the MAPK, PI3K/AKT, and JAK-STAT pathways, which are crucial for cell growth, differentiation, and survival . By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with protein kinases. The compound binds to the ATP-binding site of the kinases, forming a stable complex that prevents ATP from binding. This inhibition of ATP binding results in the suppression of kinase activity, leading to downstream effects on cell signaling and gene expression . Additionally, the compound may also induce conformational changes in the kinases, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound: is metabolized primarily in the liver through cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution. Its localization within specific tissues and cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of This compound is primarily in the cytoplasm and nucleus. The compound can accumulate in these compartments, where it interacts with its target kinases and other biomolecules. This localization is crucial for its inhibitory effects on cell signaling and gene expression .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-5-29-16-12-10-15(11-13-16)18-19-21(27)25(3)23(28)26(4)22(19)30-20(18)24-17-9-7-6-8-14(17)2/h6-13,24H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKVKKYYFMPIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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